(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate
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Overview
Description
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring fused with a benzene ring, and a methoxybenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazine ring, followed by esterification to introduce the methoxybenzoate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate has found applications in various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems. Detailed studies are required to elucidate the precise pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares a similar benzoic acid structure but differs in its functional groups and overall reactivity.
Aliphatic amines: While structurally different, these compounds can undergo similar derivatization and separation techniques.
Intermetallic compounds: Though not directly related, these compounds also exhibit unique properties due to their specific atomic arrangements.
Uniqueness
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate stands out due to its fused triazine-benzene ring structure and the presence of a methoxybenzoate ester group. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-12-8-6-11(7-9-12)16(21)23-10-19-15(20)13-4-2-3-5-14(13)17-18-19/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOOPFLWOJNAFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325609 |
Source
|
Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815246 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
454215-01-1 |
Source
|
Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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